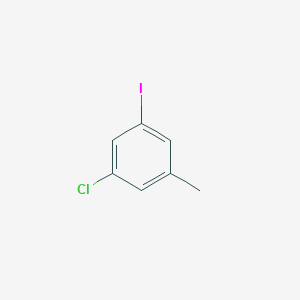

1-Chloro-3-iodo-5-methylbenzene

Description

BenchChem offers high-quality 1-Chloro-3-iodo-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-iodo-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHIDHQDIWNMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303705 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-43-0 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 1-Chloro-3-iodo-5-methylbenzene

Topic: : A Multi-Nuclear NMR Approach Content Type: Technical Whitepaper / Application Note Audience: Senior Research Scientists, Medicinal Chemists, Analytical Chemists[1]

A Definitive Guide to NMR Analysis in Asymmetric Halo-Aromatics

Executive Summary & Chemical Context

In the landscape of fragment-based drug discovery (FBDD), 1-chloro-3-iodo-5-methylbenzene (CAS: 116632-43-0) represents a critical "scaffold node."[1] Its utility lies in its chemoselective asymmetry .[1] The presence of three distinct handles—a methyl group (steric/electronic modulator), a chlorine atom (slow cross-coupling partner), and an iodine atom (rapid cross-coupling partner)—allows for sequential functionalization (e.g., Sonogashira followed by Suzuki coupling).

However, this asymmetry presents a specific analytical challenge. Unlike symmetric 1,3,5-derivatives (e.g., 1,3,5-trichlorobenzene) which yield a singlet aromatic proton signal, this molecule possesses

This guide provides a rigorous, self-validating protocol for the complete structural assignment of 1-chloro-3-iodo-5-methylbenzene, utilizing the Heavy Atom Effect as a primary diagnostic tool.[1]

Experimental Methodology

To ensure high-resolution data capable of resolving small meta-couplings (

Sample Preparation[1][2]

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.[1]

-

Filtration: Filter through a cotton plug to remove suspended inorganic salts (often remaining from Sandmeyer or iodination reactions) which cause magnetic susceptibility gradients and line broadening.[1]

Instrument Parameters (Minimum 400 MHz)

| Parameter | Rationale | ||

| Pulse Angle | Maximizes signal-to-noise per transient.[1] | ||

| Relaxation Delay (D1) | 2.0 s | 2.0 s | Ensures full relaxation of aromatic protons.[1] |

| Acquisition Time | > 3.0 s | > 1.0 s | Required to resolve |

| Spectral Width | -1 to 11 ppm | -10 to 220 ppm | Captures all shifts including shielded methyls.[1] |

| Scans (NS) | 16 | 512+ | Carbon detection requires high signal averaging.[1] |

H NMR Analysis: The "Pseudo-Symmetry" Trap

The 1,3,5-substitution pattern dictates that all protons are meta to each other. Consequently, we do not observe the large ortho-couplings (

Predicted Chemical Shift Logic (Additivity Rules)

Using base benzene (

-

H2 (Position 2, between Cl and I): Flanked by two electron-withdrawing groups (EWGs).[1] The inductive effect of Cl and the anisotropic deshielding of I make this the most downfield signal.

-

H4 (Position 4, between I and Me): Flanked by one EWG (I) and one electron-donating group (Me).[1] The methyl group provides shielding via hyperconjugation.

-

H6 (Position 6, between Cl and Me): Flanked by Cl and Me. Iodine is generally more deshielding to ortho-protons than chlorine; thus, H6 is likely the most upfield aromatic signal.

Spectral Data Summary

| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-2 (b/w Cl, I) | 7.50 – 7.55 | dd (app.[1] t) | Most deshielded; between two halogens.[1] | |

| H-4 (b/w I, Me) | 7.40 – 7.45 | dd (app.[1] t) | Shielded by Me; deshielded by I anisotropy. | |

| H-6 (b/w Cl, Me) | 7.10 – 7.15 | dd (app.[1] t) | Most shielded; methyl effect dominates.[1] | |

| Me-5 (Methyl) | 2.30 – 2.35 | s (broad) | - | Singlet, may show unresolved long-range coupling to ring.[1] |

Expert Note: While theoretically "doublets of doublets" (dd), these signals often appear as triplets (t) because the coupling constants

C NMR: The Heavy Atom Diagnostic

The most definitive confirmation of the structure comes from Carbon-13 NMR, specifically observing the Heavy Atom Effect (Spin-Orbit Coupling) caused by Iodine.

The Iodine Signature

Unlike Chlorine or Bromine, which generally deshield the attached carbon (

-

C-Cl (C1): Typical aromatic C-X shift (

ppm).[1] -

C-I (C3): Diagnostic Signal. Appears significantly upfield, typically 90–96 ppm .

-

C-Me (C5): Deshielded quaternary carbon (

ppm).[1]

Data Table

| Carbon | Type | Shift ( | Diagnostic Feature |

| C-3 (C-I) | Quaternary | 94.0 | Key Identifier: Extreme upfield shift (Heavy Atom Effect).[1] |

| C-1 (C-Cl) | Quaternary | 134.5 | Standard chloro-aromatic range.[1] |

| C-5 (C-Me) | Quaternary | 141.0 | Deshielded by alkyl group.[1] |

| C-2, C-4, C-6 | Methine (CH) | 126 – 138 | Aromatic CH signals.[1] |

| Methyl | Alkyl ( | 21.0 | Standard benzylic methyl.[1] |

Workflow Visualization

The following diagram illustrates the logical flow for assigning this molecule, distinguishing it from potential isomers (e.g., 2-chloro-4-iodo-1-methylbenzene).

Figure 1: Decision tree for the structural validation of 1,3,5-trisubstituted asymmetric benzenes.

Advanced Validation: 2D HMBC Logic

To definitively link the methyl group to the correct position (proving it is meta to both halogens), Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Experiment: HMBC (optimized for

Hz). -

Observation: The Methyl protons (

) should show 3-bond correlations ( -

Differentiation:

-

If the Methyl correlates to the highly shielded C-I carbon (

ppm) via a 3-bond coupling, the methyl must be meta to the iodine. -

If the Methyl correlates to the C-I carbon via a 2-bond coupling (unlikely in this geometry) or 4-bond, the intensity will be significantly lower.

-

Crucially: The Methyl protons will show a strong correlation to the quaternary C-Me carbon (

ppm,

-

References

-

PubChem. 1-Chloro-3-iodo-5-methylbenzene (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Reich, H. J. Chemical Shift Effects of Substituents on Benzene.[1] University of Wisconsin-Madison.[1] (Source for Additivity Rules). Available at: [Link]

-

Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH, 1987.[1] (Reference for Heavy Atom/Spin-Orbit Coupling effects).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][3][4] Chem. 1997, 62, 7512–7515. Available at: [Link][1]

Sources

Mass Spectrometry of 1-Chloro-3-iodo-5-methylbenzene: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-chloro-3-iodo-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, characterization, and quality control of halogenated aromatic compounds. This document delves into the theoretical underpinnings of the mass spectrum of this specific molecule, predicts its fragmentation patterns based on established principles, and offers a practical, field-proven protocol for its analysis.

Introduction: The Significance of Analyzing 1-Chloro-3-iodo-5-methylbenzene

1-Chloro-3-iodo-5-methylbenzene (C₇H₆ClI) is a polysubstituted aromatic compound with a unique combination of halogen and alkyl substituents.[1] Such molecules are of significant interest in synthetic organic chemistry, serving as versatile building blocks for the synthesis of more complex pharmaceutical and agrochemical agents. The precise structural elucidation of these compounds is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose.[2] It provides not only the molecular weight of the analyte but also a distinct fragmentation pattern that serves as a "molecular fingerprint," offering valuable insights into the compound's structure. This guide will explore the expected mass spectrometric behavior of 1-chloro-3-iodo-5-methylbenzene, providing a predictive framework for its analysis.

The Molecular Ion: A Tale of Two Isotopes

The molecular ion peak in the mass spectrum of 1-chloro-3-iodo-5-methylbenzene is of primary diagnostic importance. Its mass-to-charge ratio (m/z) and isotopic pattern are definitive characteristics. The nominal molecular weight of 1-chloro-3-iodo-5-methylbenzene is 252 g/mol .[1] However, the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2% respectively, results in a characteristic isotopic cluster for the molecular ion.[3][4][5] Iodine, in contrast, is monoisotopic (¹²⁷I).[3][6]

Therefore, we expect to observe two main molecular ion peaks:

-

M⁺• : [C₇H₆³⁵ClI]⁺• at m/z 252

-

(M+2)⁺• : [C₇H₆³⁷ClI]⁺• at m/z 254

The relative intensity of these peaks will be approximately 3:1, reflecting the natural isotopic abundance of chlorine.[4][7][8] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.

Table 1: Predicted Molecular Ion Data for 1-Chloro-3-iodo-5-methylbenzene

| Ion | Formula | Isotope Composition | Calculated m/z | Expected Relative Abundance (%) |

| M⁺• | [C₇H₆ClI]⁺• | ¹²C₇¹H₆³⁵Cl¹²⁷I | 251.9203 | 100 |

| (M+1)⁺• | [¹³C¹²C₆H₆³⁵ClI]⁺• | ¹³C¹²C₆¹H₆³⁵Cl¹²⁷I | 252.9236 | 7.7 |

| (M+2)⁺• | [C₇H₆³⁷ClI]⁺• | ¹²C₇¹H₆³⁷Cl¹²⁷I | 253.9173 | 31.9 |

| (M+3)⁺• | [¹³C¹²C₆H₆³⁷ClI]⁺• | ¹³C¹²C₆¹H₆³⁷Cl¹²⁷I | 254.9207 | 2.5 |

Note: The abundances are calculated based on the natural isotopic abundances of all constituent elements.

Deciphering the Fragmentation Pattern: A Mechanistic Approach

Under electron ionization, the high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a radical cation (the molecular ion).[2][9] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments. The stability of the resulting cations and neutral radicals governs the fragmentation pathways.[10] For 1-chloro-3-iodo-5-methylbenzene, several key fragmentation routes can be predicted.

Benzylic Cleavage and Tropylium Ion Formation

A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond.[11][12] In this case, the loss of a hydrogen radical from the methyl group can lead to the formation of a stabilized benzyl-type cation. However, a more dominant pathway for toluene and its derivatives is the rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[12] This pathway involves the loss of the chlorine and iodine atoms.

Halogen Loss

The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Therefore, the C-I bond is the weakest and most likely to cleave first. This would result in the loss of an iodine radical. The loss of a chlorine radical is also a plausible fragmentation pathway.

Methyl Group Loss

Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃).[11]

Predicted Fragmentation Pathways

The interplay of these fragmentation mechanisms will produce a characteristic mass spectrum. The following diagram illustrates the most probable fragmentation pathways for 1-chloro-3-iodo-5-methylbenzene.

Sources

- 1. 1-Chloro-3-iodo-5-methylbenzene | C7H6ClI | CID 54004222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. GCMS Section 6.5 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

Reactivity of 1-Chloro-3-iodo-5-methylbenzene

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-Chloro-3-iodo-5-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-3-iodo-5-methylbenzene, a key building block in modern organic synthesis. The document elucidates the molecule's structural features that dictate its chemical behavior, with a primary focus on the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will explore the principal synthetic transformations, including chemoselective halogen-metal exchange, palladium-catalyzed cross-coupling reactions, and Grignard reagent formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate for the construction of complex molecular architectures. Each section combines mechanistic insights with field-proven experimental protocols to provide a self-validating and authoritative resource.

Introduction: Structural and Electronic Profile

1-Chloro-3-iodo-5-methylbenzene, also known as 3-chloro-5-iodotoluene, is an aromatic compound featuring a unique substitution pattern that renders it highly valuable for sequential and site-selective functionalization.[1] The core of its synthetic utility lies in the significant difference in bond dissociation energies and polarizability between the C-I and C-Cl bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it the primary site for a host of chemical transformations. The methyl group, being a weak electron-donating group, has a minor electronic influence on the overall reactivity but contributes to the molecule's lipophilicity and can influence regiochemical outcomes in certain reactions.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| IUPAC Name | 1-chloro-3-iodo-5-methylbenzene |

| SMILES | CC1=CC(=CC(=C1)I)Cl |

Data sourced from PubChem.[1]

Chemoselective Reactivity: The C-I vs. C-Cl Bond

The synthetic power of 1-chloro-3-iodo-5-methylbenzene stems from the ability to selectively functionalize the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This selectivity is governed by fundamental chemical principles.

-

Bond Strength: The C(sp²)-I bond has a lower bond dissociation energy (approx. 65 kcal/mol) compared to the C(sp²)-Cl bond (approx. 85 kcal/mol). This disparity makes the C-I bond more susceptible to cleavage in reactions like oxidative addition to metal catalysts and halogen-metal exchange.

-

Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than chlorine. The higher polarizability of the C-I bond makes the carbon atom a softer electrophilic center, favoring reactions with soft nucleophiles and organometallic reagents.

The following diagram illustrates the primary pathways for the selective functionalization of this molecule.

Caption: Major selective functionalization pathways for 1-chloro-3-iodo-5-methylbenzene.

Halogen-Metal Exchange: Generating Potent Nucleophiles

Lithium-halogen exchange is an exceptionally rapid and efficient method for converting aryl halides into aryllithium reagents. The reaction rate is significantly faster for aryl iodides than for aryl chlorides, allowing for near-perfect selectivity.[2][3] This transformation is typically performed at low temperatures to prevent side reactions of the highly reactive organolithium product.

The causality for this selectivity is rooted in the mechanism, which is believed to proceed through an "ate-complex".[2] The organolithium reagent (e.g., n-BuLi or t-BuLi) attacks the more electropositive and polarizable iodine atom, leading to a transient intermediate that collapses to form the thermodynamically more stable aryllithium and alkyl iodide.

Protocol: Selective Lithium-Iodine Exchange

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Charging: Charge the flask with 1-chloro-3-iodo-5-methylbenzene (1.0 eq.).

-

Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) via cannula under a positive pressure of nitrogen.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Organolithium Addition: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.

-

Quenching: The resulting (3-chloro-5-methylphenyl)lithium is not isolated but is immediately used by adding a desired electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) at -78 °C.

-

Workup: After the subsequent reaction with the electrophile is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.

Caption: Workflow for selective lithium-halogen exchange and subsequent electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, and 1-chloro-3-iodo-5-methylbenzene is an ideal substrate. The selectivity is dictated by the initial oxidative addition step, where the palladium(0) catalyst preferentially inserts into the weaker C-I bond.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][6] It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich ligands often accelerate the reaction.

-

Base: A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a flask, add 1-chloro-3-iodo-5-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heating: Heat the reaction mixture under a nitrogen atmosphere to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I). The C-I bond is the exclusive site of reaction under standard conditions.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[7][8] Modern bulky phosphine ligands have made this reaction extremely versatile, allowing for the coupling of even relatively unreactive aryl chlorides. However, with a mixed halide substrate, careful selection of conditions (ligand, temperature) allows for selective amination at the C-I position.

Comparative Table of Cross-Coupling Conditions

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |

| Sonogashira | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 |

Note: These conditions are representative and require optimization for specific substrates.

Grignard Reagent Formation

Similar to lithium-halogen exchange, the formation of a Grignard reagent occurs selectively at the more reactive C-I bond.[9][10] The resulting arylmagnesium chloride is a versatile nucleophile, albeit generally less reactive than its aryllithium counterpart.

Causality of Experimental Choices:

-

Magnesium: Magnesium turnings must be activated, often by grinding or using a small amount of iodine or 1,2-dibromoethane, to remove the passivating oxide layer.

-

Solvent: Anhydrous ether or THF is crucial, as Grignard reagents react readily with protic solvents like water or alcohols.

-

Initiation: The reaction can sometimes be slow to start and may require gentle heating or the addition of an initiator to begin.

Protocol: Selective Grignard Reagent Formation

-

Magnesium Activation: Place magnesium turnings (1.5 eq.) in a flame-dried flask under nitrogen. Add a small crystal of iodine.

-

Solvent and Substrate Addition: Add anhydrous THF. Add a small portion of a solution of 1-chloro-3-iodo-5-methylbenzene (1.0 eq.) in THF.

-

Initiation: Gently warm the mixture until the iodine color disappears and bubbling is observed, indicating the reaction has initiated.

-

Reagent Addition: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

-

Application: The resulting solution of 3-chloro-5-methylphenylmagnesium iodide can be used directly in reactions with various electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by potent electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions.[11][12] Since 1-chloro-3-iodo-5-methylbenzene lacks such activation, both the C-Cl and C-I bonds are inert to SNAr under typical laboratory conditions. Forcing conditions (high temperatures and pressures) could potentially lead to substitution, possibly via a benzyne intermediate, which would likely result in a mixture of products.[13] For practical synthetic applications, this pathway is not considered viable for selective functionalization of this specific substrate.

Conclusion

1-Chloro-3-iodo-5-methylbenzene is a strategically designed building block that offers exceptional control over sequential molecular elaboration. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility. By carefully selecting reaction conditions, chemists can selectively engage the C-I bond in a wide array of powerful transformations—including lithium-halogen exchange, Grignard formation, and numerous palladium-catalyzed cross-couplings—while preserving the C-Cl bond for subsequent functionalization. This guide has provided the mechanistic rationale and practical protocols necessary for researchers to confidently and effectively employ this versatile reagent in the pursuit of novel chemical entities.

References

-

Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? [Online]. Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54004222, 1-Chloro-3-iodo-5-methylbenzene. [Online]. Available at: [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. [Online]. Available at: [Link]

-

Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19735170, 1-Chloro-3-iodo-5-nitrobenzene. [Online]. Available at: [Link]

-

Drishti IAS. (n.d.). NCERT Class 12 Chemistry Part 2. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20269696, 1-Chloro-3-ethyl-5-methylbenzene. [Online]. Available at: [Link]

-

Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. [Online Video]. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Lithium Halogen Exchange #1 Revised. [Online]. Available at: [Link]

-

ACS Publications. (n.d.). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. [Online]. Available at: [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Online]. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Online]. Available at: [Link]

- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents. [Online].

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Online Video]. Available at: [Link]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Online Video]. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Online Video]. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Online]. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online]. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Online]. Available at: [Link]

-

Organic Syntheses. (n.d.). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of.... [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Online]. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Online]. Available at: [Link]

Sources

- 1. 1-Chloro-3-iodo-5-methylbenzene | C7H6ClI | CID 54004222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Chemical Stability of 1-Chloro-3-iodo-5-methylbenzene

This guide provides a comprehensive technical overview of the chemical stability of 1-chloro-3-iodo-5-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document outlines the key factors influencing the stability of this molecule and provides detailed methodologies for its assessment.

Introduction and Molecular Profile

1-Chloro-3-iodo-5-methylbenzene is a substituted toluene derivative featuring both chlorine and iodine atoms on the aromatic ring. Its chemical structure suggests a unique reactivity profile, influenced by the electronic and steric effects of the three different substituents. Understanding the stability of this compound is paramount for its handling, storage, and application in synthetic chemistry and drug discovery, where purity and degradation profiles are critical.

Molecular Structure:

Caption: 2D structure of 1-chloro-3-iodo-5-methylbenzene.

Table 1: Physicochemical Properties of 1-Chloro-3-iodo-5-methylbenzene

| Property | Value | Source |

| Molecular Formula | C7H6ClI | PubChem[1] |

| Molecular Weight | 252.48 g/mol | PubChem[1] |

| IUPAC Name | 1-chloro-3-iodo-5-methylbenzene | PubChem[1] |

| CAS Number | 116632-43-0 | PubChem[1] |

Intrinsic Chemical Stability and Reactivity

The stability of 1-chloro-3-iodo-5-methylbenzene is primarily dictated by the nature and position of the halogen substituents on the benzene ring.

-

Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl bond, making it the more probable site for homolytic or heterolytic cleavage under energetic input (e.g., heat or light). The C-Cl bond in aryl chlorides is generally strong and less prone to cleavage.[2][3]

-

Nucleophilic Aromatic Substitution: Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions.[4] In this molecule, the methyl group is weakly activating, and the halogens are deactivating, suggesting a low propensity for this reaction pathway under standard conditions.

-

Electrophilic Aromatic Substitution: The substituents on the ring will direct incoming electrophiles. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directors but deactivating. The positions for further substitution are sterically hindered.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[5][6] The primary degradation pathways to investigate for 1-chloro-3-iodo-5-methylbenzene include hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

Aryl halides are generally resistant to hydrolysis under normal conditions.[2][7] However, under forced conditions of extreme pH and temperature, hydrolysis may occur, although likely to be slow. The C-I bond would be the more susceptible site for nucleophilic attack by water or hydroxide ions compared to the C-Cl bond.

Oxidative Degradation

The presence of the electron-rich aromatic ring and the methyl group makes the molecule susceptible to oxidation.[8] Strong oxidizing agents, such as hydrogen peroxide or atmospheric oxygen in the presence of initiators, could lead to the formation of phenolic derivatives or degradation of the alkyl side chain.[9] The iodine atom can also be oxidized.

Photolytic Degradation

Aromatic iodo compounds are known to be sensitive to light.[10] The C-I bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of aryl radicals. These radicals can then participate in a variety of secondary reactions, such as dimerization or reaction with solvents. The presence of the chloro and methyl groups may influence the photochemical behavior.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The weakest bond, the C-I bond, is expected to cleave first. Studies on chlorobenzene have shown that thermal decomposition at high temperatures (720-800 °C) leads to the formation of hydrogen chloride and carbonaceous deposits.[11] A similar, albeit more complex, degradation pattern can be anticipated for 1-chloro-3-iodo-5-methylbenzene, likely at lower temperatures due to the weaker C-I bond.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6][12]

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

Objective: To achieve 5-20% degradation of the active substance to ensure that the degradation products are detectable without completely destroying the sample.[6]

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve 1-chloro-3-iodo-5-methylbenzene in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Hydrolytic Stress:

-

Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24, 48, and 72 hours.

-

Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24, 48, and 72 hours.

-

Neutral: Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C for 72 hours.

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

3. Oxidative Stress:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.

-

At each time point, withdraw a sample and dilute for analysis.

4. Photolytic Stress:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

5. Thermal Stress:

-

Store the solid compound in a thermostatically controlled oven at 80°C for 7 days.

-

Analyze the sample at the end of the study.

Analytical Methodology: Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[13]

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of non-polar to moderately polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | Provides a broad elution window to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape and resolution. |

| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV for quantification and MS for identification of degradants. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Data Interpretation and Reporting

The stability of 1-chloro-3-iodo-5-methylbenzene is assessed by quantifying the decrease in the parent compound's peak area and the increase in the peak areas of any degradation products. The mass balance should be calculated to ensure that all major degradation products are accounted for.

Table 3: Hypothetical Forced Degradation Data Summary

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected |

| 0.1 M HCl, 60°C, 72h | < 5% | 1 |

| 0.1 M NaOH, 60°C, 72h | 8% | 2 |

| 3% H2O2, RT, 72h | 15% | 3 |

| 80°C, 7 days | < 2% | 0 |

| Photolytic (ICH Q1B) | 20% | 4 |

Safe Handling and Storage

Given the hazard classifications, appropriate safety precautions should be taken when handling 1-chloro-3-iodo-5-methylbenzene.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors.[14]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[14] Protect from light and moisture to prevent degradation.

Conclusion

The stability of 1-chloro-3-iodo-5-methylbenzene is a critical parameter for its successful application in research and development. This guide provides a framework for a comprehensive stability assessment, rooted in established scientific principles and regulatory expectations. The inherent reactivity of the C-I bond suggests a particular susceptibility to photolytic and potentially oxidative degradation. A thorough experimental investigation following the protocols outlined herein will enable the elucidation of its degradation pathways and the development of a robust, stability-indicating analytical method, ensuring the quality and reliability of this important chemical intermediate.

References

-

NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). Vedantu. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-3-iodo-5-methylbenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-647.

- Wang, Y., et al. (2022). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Omega.

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved February 2, 2026, from [Link]

-

Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved February 2, 2026, from [Link]

- Szabó, Z. G., & Márta, F. (1960). The thermal decomposition of aromatic compounds - I. Chlorobenzene. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 257(1289), 235-251.

- García-López, J., et al. (2019). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. The Journal of Physical Chemistry A, 123(42), 9069-9076.

- Rybak, A., & Koziel, J. A. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Environmental Science and Pollution Research, 20(1), 586-595.

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved February 2, 2026, from [Link]

-

Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved February 2, 2026, from [Link]

- Cory, R. M., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Proceedings of the National Academy of Sciences, 120(26), e2215694120.

- Gibson, D. T., et al. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry, 7(11), 3795-3802.

-

It's Chemistry Time. (2022, July 31). Isomerisations in aromatic compounds-Photochemistry of aromatic compounds #photochemistry #notes [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved February 2, 2026, from [Link]

- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-127.

-

Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 2, 2026, from [Link]

- Linteris, G. T. (1998). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. Journal of Fire Protection Engineering, 9(4), 1-25.

- VandenBoer, T. C., et al. (2018). Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides. Environmental Science & Technology, 52(9), 5225-5233.

- Sharma, A., & Kumar, V. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 26(11), 3295.

- Muravyev, N. V., et al. (2021). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 23(4), 2569-2580.

- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Organic Syntheses. (n.d.). Iodosobenzene. Retrieved February 2, 2026, from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved February 2, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Retrieved February 2, 2026, from [Link]

-

NoMoreClass. (2025, September 22). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry [Video]. YouTube. [Link]

- Griesbeck, A. G., & Maptue, N. E. (2025).

- Szabó, Z. G., & Márta, F. (1961). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 260(1301), 263-276.

- Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(11), 1297-1306.

-

PubChem. (n.d.). 1-Chloro-3-ethyl-5-methylbenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

NOBLE CHEMISTRY. (2025, October 21). Photochemistry: Photoisomerisation of Aromatic compounds [Video]. YouTube. [Link]

- Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

-

Pharma Growth Hub. (2022, November 22). How to conduct Stability of Analytical Solution? [Video]. YouTube. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved February 2, 2026, from [Link]

- CBSE. (2025).

-

Bharat Panchal. (n.d.). Organic Chemistry Class 11 Notes. Scribd. Retrieved February 2, 2026, from [Link]

Sources

- 1. 1-Chloro-3-iodo-5-methylbenzene | C7H6ClI | CID 54004222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. fishersci.com [fishersci.com]

The Solubility Profile of 1-Chloro-3-iodo-5-methylbenzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-iodo-5-methylbenzene (3-Chloro-5-iodotoluene) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for empirical determination.

Executive Summary

1-Chloro-3-iodo-5-methylbenzene is a halogenated aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility is paramount for designing, optimizing, and scaling up synthetic routes, as well as for formulation and purification processes. This guide establishes a framework for predicting and experimentally verifying the solubility of this compound, addressing the current gap in available quantitative data through reasoned analogy and theoretical modeling.

Physicochemical Properties of 1-Chloro-3-iodo-5-methylbenzene

A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClI | PubChem[1] |

| Molecular Weight | 252.48 g/mol | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs |

| Computed XLogP3 | 3.6 | PubChem[1] |

The presence of a benzene ring, a methyl group, a chlorine atom, and an iodine atom imparts a predominantly non-polar character to the molecule, although the carbon-halogen bonds introduce some polarity. The calculated XLogP3 value of 3.6 indicates a significant lipophilic nature, suggesting a preference for non-polar organic solvents over polar ones like water.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept can be quantified and refined through the application of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

The Role of Polarity and Intermolecular Forces

The solubility of 1-Chloro-3-iodo-5-methylbenzene is governed by the balance of intermolecular forces between the solute and the solvent molecules. These forces include:

-

Van der Waals forces (Dispersion forces): These are the primary forces at play for non-polar molecules and are significant for the aromatic ring of the target compound.

-

Dipole-dipole interactions: The polar C-Cl and C-I bonds create a molecular dipole, allowing for interactions with polar solvent molecules.

-

Hydrogen bonding: 1-Chloro-3-iodo-5-methylbenzene is not a hydrogen bond donor and a very weak acceptor, so this interaction will be less significant in determining its solubility.

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from molecular dipole-dipole interactions.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[2] The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

The formula for the Hansen solubility parameter distance is: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

Predicted Solubility of 1-Chloro-3-iodo-5-methylbenzene in Common Organic Solvents

Due to the absence of direct experimental data, the following table provides a qualitative and predictive assessment of the solubility of 1-Chloro-3-iodo-5-methylbenzene. These predictions are based on the known solubility of structurally similar compounds such as 3-chlorotoluene and 3-iodotoluene, which are generally miscible with or soluble in a wide range of organic solvents.[3][4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | High | Strong van der Waals interactions between the non-polar solute and solvent. |

| Toluene | Non-polar Aromatic | High | "Like dissolves like" principle; both are substituted benzenes. Strong π-π stacking and van der Waals forces. |

| Benzene | Non-polar Aromatic | High | Similar to toluene, strong compatibility due to aromatic nature. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity to interact with the C-X bonds and non-polar character to solvate the aromatic ring. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, a common solvent for halogenated organic compounds.[6] |

| Carbon Tetrachloride | Non-polar | High | Effective at solvating non-polar and weakly polar compounds. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Offers a moderate polarity that can interact with the solute's dipole moment. |

| Acetone | Polar Aprotic | Medium | The polarity of the ketone group may lead to reasonably good solvation. 3-iodotoluene is miscible with acetone.[3] |

| Ethanol | Polar Protic | Medium to Low | The polar hydroxyl group is less compatible with the largely non-polar solute. 3-chlorotoluene and 3-iodotoluene are soluble in ethanol.[3][4] |

| Methanol | Polar Protic | Low | The high polarity and strong hydrogen bonding network of methanol are less favorable for solvating the non-polar solute. |

| Water | Polar Protic | Very Low | The high lipophilicity of the solute and its inability to form strong hydrogen bonds result in poor aqueous solubility.[4][5][6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

1-Chloro-3-iodo-5-methylbenzene (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of 1-Chloro-3-iodo-5-methylbenzene into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Caption: Experimental workflow for determining the solubility of 1-Chloro-3-iodo-5-methylbenzene.

Factors Influencing Solubility

Several factors can influence the solubility of 1-Chloro-3-iodo-5-methylbenzene:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process is sensitive to temperature variations.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the measured solubility. High-purity solvents are essential for accurate results.

-

Polymorphism: If 1-Chloro-3-iodo-5-methylbenzene can exist in different crystalline forms (polymorphs), each form will have a unique solubility. It is crucial to characterize the solid form used in the experiment.

Conclusion

While specific quantitative solubility data for 1-Chloro-3-iodo-5-methylbenzene is not yet published, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. It is anticipated to exhibit high solubility in non-polar aromatic and aliphatic solvents, as well as chlorinated solvents. Moderate solubility is expected in polar aprotic solvents, with lower solubility in polar protic solvents and very low solubility in water. For precise applications, the experimental protocol detailed in this guide provides a robust methodology for obtaining accurate and reproducible solubility data. This knowledge is critical for the effective utilization of 1-Chloro-3-iodo-5-methylbenzene in research and development.

References

-

ChemBK. 3-CHLOROTOLUENE. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

PubChem. 4-Chloro-3-iodotoluene | C7H6ClI | CID 137583. [Link]

-

Solubility of Things. 1-Chloro-3-iodobenzene. [Link]

Sources

- 1. 4-Chloro-3-iodotoluene | C7H6ClI | CID 137583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. guidechem.com [guidechem.com]

- 4. CAS 108-41-8: 3-Chlorotoluene | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Suzuki coupling reaction with 1-Chloro-3-iodo-5-methylbenzene

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-iodo-5-methylbenzene

Abstract & Strategic Utility

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-3-iodo-5-methylbenzene . This substrate functions as a "linchpin" scaffold in medicinal chemistry, enabling the sequential introduction of two distinct aryl groups.

The core challenge—and opportunity—lies in the distinct reactivity profiles of the halogen substituents. By exploiting the significant difference in Bond Dissociation Energy (BDE) between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds, researchers can exclusively functionalize the iodine position under mild conditions, preserving the chlorine handle for a subsequent, more forcing reaction.[1] This guide provides the mechanistic rationale, optimized conditions, and step-by-step protocols to achieve high-fidelity sequential couplings.

Mechanistic Basis: The Kinetic Hierarchy

The success of this protocol relies on Kinetic Control . The oxidative addition of Palladium(0) to an aryl halide is the rate-determining step (RDS) for aryl chlorides but is rapid for aryl iodides.

-

C-I Bond: Weak (~65 kcal/mol). Oxidative addition is fast and facile, often occurring at room temperature.

-

C-Cl Bond: Strong (~95 kcal/mol). Oxidative addition is slow and requires elevated temperatures and electron-rich, bulky ligands (e.g., Buchwald ligands) to proceed.

By selecting a "First Generation" catalyst system (e.g., Pd(PPh₃)₄) that lacks the electronic power to activate the C-Cl bond, we ensure exclusive coupling at the C-I site.

Visualizing the Selectivity Landscape

Figure 1: Kinetic hierarchy of oxidative addition. The low energy barrier of C-I insertion allows selective functionalization.[1]

Reaction Optimization & Parameter Selection

To maximize selectivity, we must "tune down" the reactivity of the system for the first step.

| Parameter | Recommended Choice | Scientific Rationale |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | A "standard" catalyst.[2] Triphenylphosphine is not electron-rich enough to activate the C-Cl bond at moderate temperatures, ensuring the chlorine remains inert. |

| Base | Na₂CO₃ (Sodium Carbonate) | A mild base. Stronger bases (e.g., KOtBu, Cs₂CO₃) can accelerate transmetalation or promote side reactions at the chlorinated position. |

| Solvent | Toluene / EtOH / H₂O | The biphasic system (with ethanol as a phase transfer co-solvent) ensures solubility of the boronic acid while moderating the reaction temperature (reflux at ~75-80°C). |

| Stoichiometry | 1.05 equiv. Boronic Acid | Slight excess ensures conversion of the Iodide. Large excesses (>1.5 equiv) increase the risk of "bis-coupling" (reaction at both I and Cl). |

Detailed Experimental Protocols

Protocol A: Site-Selective Coupling (The "Iodine" Step)

Target: Mono-arylation at the C-3 position.

Reagents:

-

1-Chloro-3-iodo-5-methylbenzene (1.0 equiv, 10 mmol)

-

Aryl Boronic Acid (1.05 equiv, 10.5 mmol)

-

Pd(PPh₃)₄ (3 mol%, 0.3 mmol)

-

Na₂CO₃ (2.0 equiv, 20 mmol)

-

Solvent System: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen or Argon.

-

Charging: Add the 1-Chloro-3-iodo-5-methylbenzene, Aryl Boronic Acid, and Pd(PPh₃)₄ to the flask.

-

Note: Pd(PPh₃)₄ is air-sensitive. Handle quickly or use a glovebox if available.

-

-

Solvent Addition: Add the Toluene and Ethanol.

-

Base Addition: Dissolve Na₂CO₃ in the water and add this solution to the reaction flask.

-

Degassing (Critical): Sparge the biphasic mixture with Nitrogen gas for 15 minutes. Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously to ensure mixing of the phases.

-

Monitor: Check by TLC or LC-MS after 2 hours. The starting material (Iodide) should disappear. If the reaction is sluggish, increase temp to 75°C, but do not exceed 80°C to protect the C-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography. The product (3-chloro-5-methyl-biaryl) is now ready for the second step.

Protocol B: Sequential Functionalization (The "Chlorine" Step)

Target: Functionalization of the remaining C-5 Chlorine handle.

Context: Now that the sensitive Iodine is gone, we must use "sledgehammer" conditions to activate the inert Chlorine.

Reagents:

-

Product from Protocol A (1.0 equiv)

-

Second Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos)

-

Why: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into aryl chlorides.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1)[3]

Procedure:

-

Setup: Prepare a reaction vial or flask under inert atmosphere.

-

Charging: Add the Chloro-intermediate, Boronic Acid, Pd(OAc)₂, SPhos, and solid K₃PO₄.

-

Degassing: Add solvents and sparge with Nitrogen for 10 minutes.

-

Reaction: Heat to 100°C - 110°C for 12-18 hours.

-

Workup & Purification: Standard aqueous workup followed by chromatography.

Sequential Workflow Visualization

Figure 2: Sequential "Linchpin" workflow. Step 1 utilizes mild conditions for selectivity; Step 2 utilizes forcing conditions for completion.

Troubleshooting & Quality Control

-

Issue: Bis-coupling (Reaction at both I and Cl in Step 1).

-

Cause: Temperature too high (>80°C) or highly active boronic acid.

-

Fix: Lower temperature to 45-50°C. Ensure catalyst is strictly Pd(PPh₃)₄ and not a highly active Pd(II) species.

-

-

Issue: Dehalogenation (Loss of Iodine without coupling).

-

Cause: "Hydride" source in the reaction (often from ethanol if reaction runs too long).

-

Fix: Switch solvent to DME/Water (dimethoxyethane) which is non-protic.

-

-

Issue: Stalled Reaction (Step 2).

-

Cause: Oxidation of the SPhos ligand or insufficient temperature.

-

Fix: Ensure rigorous degassing. Switch to XPhos-Pd-G2 precatalyst for higher stability and activity against aryl chlorides.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025). Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. BenchChem Application Library. Link (Note: Generalized protocol adapted for methyl-substituted analog).

-

Bonds, K. I., et al. (2024).[4] Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127-7135.[4] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-iodo-5-methylbenzene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methodologies for achieving these transformations, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These reactions offer a reliable and predictable way to connect molecular fragments under generally mild conditions with high functional group tolerance.[3][4]

The substrate, 1-chloro-3-iodo-5-methylbenzene, represents a particularly valuable building block for synthetic chemists. It possesses two distinct halogen atoms on an aromatic core, offering the potential for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[5][6] This inherent chemoselectivity allows for the precise modification at the iodo-position while leaving the more robust chloro-substituent untouched for subsequent transformations under more forcing conditions.[5][7]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of 1-chloro-3-iodo-5-methylbenzene. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a deep dive into the mechanistic principles and strategic considerations that govern these powerful reactions.

The Principle of Chemoselectivity: A Tale of Two Halogens

The ability to selectively functionalize one position on a dihalogenated arene is a formidable challenge, especially when the halogens are identical.[8][9] However, in the case of 1-chloro-3-iodo-5-methylbenzene, the distinct electronic properties and bond strengths of the C-I and C-Cl bonds provide a clear pathway for selective chemistry.

The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling is:

C-I > C-Br > C-OTf > C-Cl

This trend is primarily dictated by the C-X bond dissociation energy. The C-I bond is the weakest, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[10] A low-valent palladium(0) complex, the active catalyst, will preferentially insert into the C-I bond, initiating the coupling process.[6][11] The C-Cl bond, being significantly stronger, remains intact under typical coupling conditions, effectively serving as a latent reactive site for a second, distinct coupling reaction if desired. This catalyst-controlled site-selectivity is a powerful tool for the convergent synthesis of complex, multi-substituted aromatic compounds.[12]

Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron reagent, is arguably the most widely used C-C bond-forming reaction in academic and industrial settings.[13] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[14]

Reaction Principle & Mechanism

The reaction proceeds via a well-established catalytic cycle. The key steps involve the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation of the organic group from the boron atom to the palladium center, and concluding with reductive elimination to form the new biaryl C-C bond and regenerate the active Pd(0) catalyst.[6] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[14]

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 8 | ~92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | THF | 70 | 16 | ~88 |

| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | ~90 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Detailed Protocol: Synthesis of 3-Chloro-5-methyl-1,1'-biphenyl

Materials & Equipment:

-

1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Deionized Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloro-3-iodo-5-methylbenzene, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene and water (4:1 v/v) to the flask via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Reaction Execution: Heat the mixture to 90°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 12-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to yield the pure 3-chloro-5-methyl-1,1'-biphenyl.

Caption: Fig 3. Sonogashira Dual Catalytic Cycles.

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | ~94 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (3) | Diisopropylamine (3.0) | DMF | 50 | 8 | ~89 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine (3.0) | Toluene | 70 | 10 | ~91 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | RT | 12 | ~96 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Detailed Protocol: Synthesis of 1-Chloro-3-(phenylethynyl)-5-methylbenzene

Materials & Equipment:

-

1-Chloro-3-iodo-5-methylbenzene (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) Iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Standard inert atmosphere and workup equipment

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Reagent Addition: Add anhydrous, degassed THF, followed by 1-chloro-3-iodo-5-methylbenzene, triethylamine, and finally phenylacetylene via syringe.

-

Reaction Execution: Stir the mixture at 60°C. The formation of a yellow precipitate (triethylammonium iodide) is typically observed.

-

Monitoring: Monitor the reaction by TLC until the starting iodide is fully consumed (usually 4-8 hours).

-

Workup:

-

Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts, washing with ethyl acetate.

-

Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired product.

Core Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2][15]This methodology has become indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in a vast number of pharmaceutical agents. [16]

Reaction Principle & Mechanism

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide intermediate. The final, crucial step is reductive elimination from this intermediate to form the C-N bond of the arylamine product and regenerate the Pd(0) catalyst. [17]The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) often being required to promote the reductive elimination step. [16][18]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 4. theses.enscm.fr [theses.enscm.fr]

- 5. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]